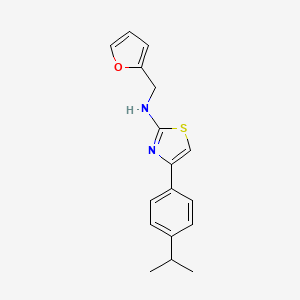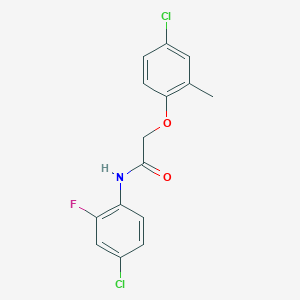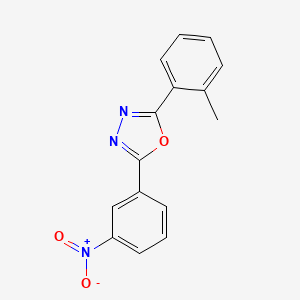
N-(2-furylmethyl)-4-(4-isopropylphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4-(4-isopropylphenyl)-1,3-thiazol-2-amine is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as FMIA and has a molecular formula of C20H21NOS. FMIA is a thiazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of FMIA is not fully understood. However, studies have shown that FMIA can inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and cell division. FMIA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, FMIA has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
FMIA has been shown to have various biochemical and physiological effects. Studies have shown that FMIA can induce apoptosis in cancer cells, inhibit the activity of various enzymes, and inhibit the production of inflammatory cytokines. Additionally, FMIA has been shown to have anti-microbial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMIA is its potential use as an anti-tumor agent. FMIA has been shown to have anti-tumor activity in various cancer cell lines and animal models. Additionally, FMIA has been shown to have anti-inflammatory and anti-microbial activity. However, one of the main limitations of FMIA is its potential toxicity. Studies have shown that FMIA can be toxic at high concentrations and can cause cell death in normal cells.
Zukünftige Richtungen
There are several future directions for the study of FMIA. One of the main directions is the further investigation of its potential use as an anti-tumor agent. Studies are needed to determine the optimal dosage and administration methods for FMIA. Additionally, further studies are needed to investigate the potential use of FMIA in the treatment of neurodegenerative disorders. Another future direction is the investigation of the potential use of FMIA as an anti-inflammatory and anti-microbial agent. Studies are needed to determine the mechanism of action of FMIA and its potential use in the treatment of various inflammatory and infectious diseases.
Conclusion:
In conclusion, FMIA is a compound that has been extensively studied for its potential use in various scientific research applications. The synthesis of FMIA is a multi-step process that involves the use of various reagents and catalysts. FMIA has been shown to have anti-tumor activity, anti-inflammatory and anti-microbial activity, and potential use in the treatment of neurodegenerative disorders. However, further studies are needed to determine the optimal dosage and administration methods for FMIA and its potential toxicity.
Synthesemethoden
FMIA has been synthesized using various methods, including the reaction of 2-aminobenzothiazole with 4-isopropylbenzaldehyde and furfural in the presence of acetic acid. Another method involves the reaction of 2-aminobenzothiazole with 4-isopropylbenzaldehyde and furfurylamine in the presence of sulfuric acid. The synthesis of FMIA is a multi-step process that involves the use of various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
FMIA has been extensively studied for its potential use in various scientific research applications. One of the main applications of FMIA is in the field of cancer research. Studies have shown that FMIA has anti-tumor activity and can induce apoptosis in cancer cells. FMIA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, FMIA has been studied for its potential use as an anti-inflammatory and anti-microbial agent.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(2)13-5-7-14(8-6-13)16-11-21-17(19-16)18-10-15-4-3-9-20-15/h3-9,11-12H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYUWBKOMJGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5710164.png)
![4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate](/img/structure/B5710171.png)

![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)

![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)